molecular formula C16H10ClN3S B2755065 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide CAS No. 320420-19-7

4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide

Cat. No.: B2755065
CAS No.: 320420-19-7
M. Wt: 311.79
InChI Key: IAQZVKJPXXSPQY-UHFFFAOYSA-N
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Description

4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is a fused ring system containing both pyrimidine and indole moieties

Scientific Research Applications

4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the research and application of this compound are not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring. The final step involves the incorporation of the 4-chlorophenyl group and the formation of the sulfide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide linkage to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl pyrazole
  • 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl amine
  • 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl ketone

Uniqueness

4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide is unique due to its sulfide linkage, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-10-5-7-11(8-6-10)21-16-15-14(18-9-19-16)12-3-1-2-4-13(12)20-15/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQZVKJPXXSPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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